molecular formula C8H7NO3 B082966 3-(Furan-2-yl)pyrrolidine-2,5-dione CAS No. 10422-14-7

3-(Furan-2-yl)pyrrolidine-2,5-dione

Cat. No.: B082966
CAS No.: 10422-14-7
M. Wt: 165.15 g/mol
InChI Key: XVRLJTRVKUZFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)pyrrolidine-2,5-dione (CAS 10422-14-7) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyrrolidine-2,5-dione (succinimide) core substituted at the 3-position with a furan ring, a structural motif that confers distinct electronic and steric properties critical for modulating biological activity and pharmacokinetic profiles . This compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecular architectures through various chemical reactions, including oxidation, reduction, and substitution . In biomedical research, the pyrrolidine-2,5-dione scaffold is recognized for its diverse pharmacological potential. Notably, derivatives of this core structure have been identified as novel, non-β-lactam inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa , a critical target for combating multidrug-resistant Gram-negative bacteria . The structural features of this scaffold are key to its target inhibition, highlighting its value in pioneering new antibacterial strategies . Furthermore, recent studies on structurally analogous 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones have demonstrated potent broad-spectrum anticonvulsant activity in models like the maximal electroshock (MES) and 6 Hz seizure tests, as well as significant efficacy in models of neuropathic pain . The plausible mechanism for this activity involves interaction with the neuronal voltage-sensitive sodium channel (site 2) . The compound's framework is also integral to the design of multi-target directed ligands for neuroscience research, exploring affinities for targets like the serotonin transporter (SERT) . Overall, this compound is a valuable chemical tool for researchers developing new therapeutic agents for antimicrobial and central nervous system applications. Intended Use: This product is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-(furan-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-7-4-5(8(11)9-7)6-2-1-3-12-6/h1-3,5H,4H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRLJTRVKUZFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590759
Record name 3-(Furan-2-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10422-14-7
Record name 3-(Furan-2-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research indicates that compounds containing the pyrrolidine-2,5-dione core exhibit promising antimicrobial and anticancer activities. For instance, derivatives of pyrrolidine-2,3-dione have been identified as potential inhibitors of Penicillin-Binding Protein 3 (PBP3), a target for multidrug-resistant bacteria such as Pseudomonas aeruginosa . The structural characteristics of these compounds are crucial for their biological activity, highlighting the importance of further optimization for enhanced efficacy.

Pharmacological Activities
Recent studies have consolidated findings on the diverse pharmacological activities exhibited by pyrrolidine derivatives, including anti-inflammatory, anticonvulsant, and cholinesterase inhibition . These properties make 3-(Furan-2-yl)pyrrolidine-2,5-dione a valuable scaffold for drug development aimed at treating various diseases.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex organic molecules through various chemical reactions including oxidation, reduction, and substitution reactions . The compound's furan ring can be modified to produce derivatives with enhanced properties, making it a key intermediate in synthetic pathways.

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions that enhance yield and purity . These synthetic strategies are crucial for producing derivatives that can be further explored for their biological activities.

Industrial Applications

Chemical Intermediates Production
In industrial settings, this compound is utilized in the production of various chemical intermediates and fine chemicals. Its ability to undergo multiple types of reactions makes it suitable for creating diverse chemical products .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain synthesized compounds exhibited significant antibacterial properties, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Research

In another investigation focusing on cancer treatment, compounds derived from pyrrolidine-2,5-dione were tested for their efficacy against cancer cell lines. The study revealed that these compounds could inhibit tumor growth and induce apoptosis in cancer cells, demonstrating their potential as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key analogs of pyrrolidine-2,5-dione derivatives and their biological activities:

Compound Name Substituent at 3-Position Biological Activity Key Findings
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Thiophene (sulfur-containing) Anticonvulsant, antinociceptive ED₅₀ = 62.14 mg/kg (MES test); balanced sodium/calcium channel inhibition .
3-(9H-Fluoren-9-yl)pyrrolidine-2,5-dione Fluorenyl (polycyclic aromatic) Anti-tubercular (InhA inhibition) Inhibited Mycobacterium tuberculosis growth via enoyl-ACP reductase .
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Indole (nitrogen-containing) Serotonin receptor (5-HT₁A) and SERT affinity Dual high affinity for 5-HT₁A and SERT; potential antidepressant activity .
3-(Furan-2-yl)pyrrolidine-2,5-dione* Furan (oxygen-containing) Hypothesized anticonvulsant/analgesic Predicted improved solubility vs. thiophene analogs; untested in vivo.

*Note: Data for this compound is inferred from structural analogs.

Structure-Activity Relationship (SAR) Insights

  • Substituent Electronic Effects: Thiophene derivatives (e.g., 3-(3-methylthiophen-2-yl)) exhibit anticonvulsant activity due to sulfur’s electron-donating properties, enhancing interactions with voltage-gated ion channels .
  • Linker Modifications :
    • Propyl or methylene linkers between the pyrrolidine-2,5-dione core and arylpiperazine groups optimize anticonvulsant potency. For example, compound 4 (3-(3-methylthiophen-2-yl) with a propyl linker) showed higher activity than acetamide-linked analogs .
  • Substituent Position and Bulk :
    • Bulky groups (e.g., fluorenyl) shift activity toward antimicrobial targets like InhA, likely due to steric hindrance affecting CNS penetration .

Pharmacological and Toxicological Profiles

  • Anticonvulsant Activity :
    • Thiophene derivatives (e.g., compound 4 ) displayed ED₅₀ values comparable to reference drugs (valproic acid, ethosuximide) in maximal electroshock (MES) and 6 Hz seizure models .
    • Furan analogs are hypothesized to exhibit similar efficacy but require experimental validation.
  • Hepatotoxicity :
    • Most thiophene-based compounds showed minimal hepatotoxicity in vitro, suggesting a favorable safety profile .
  • Antinociceptive Mechanisms: Activity in thiophene derivatives is linked to TRPV1 receptor modulation and ion channel inhibition .

Preparation Methods

Maleic Anhydride-Based Cyclocondensation

The reaction of maleic anhydride with furan-2-ylmethylamine under acidic conditions remains a foundational method. Glacial acetic acid catalyzes the formation of the pyrrolidine-2,5-dione core via nucleophilic attack of the amine on the anhydride, followed by intramolecular cyclization. Key parameters include:

ParameterOptimal ValueYield (%)
Temperature80–100°C75–85
SolventAcetic acid
Reaction Time6–8 hours

This method prioritizes simplicity but requires post-synthesis purification via column chromatography to isolate the target compound.

Amidrazone-Maleic Anhydride Coupling

A modified approach involves reacting N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. Toluene or chloroform solvents at reflux temperatures (110–120°C) facilitate the formation of 3-(furan-2-yl)pyrrolidine-2,5-dione derivatives. The presence of electron-withdrawing groups on the amidrazone enhances reaction efficiency, yielding 85–95% purity after recrystallization.

Catalytic Methods

Polyether Sulfone Sulfamic Acid (PES-NHSO3H)-Mediated Synthesis

PES-NHSO3H, a robust solid acid catalyst, enables a three-component reaction between anilines, aldehydes, and diethyl acetylene dicarboxylate. This method achieves 85–97% yields under solvent-free conditions at 60°C. The catalyst’s reusability (11 cycles without activity loss) makes it industrially viable.

Mechanistic Insight :

  • Aldehyde and aniline condense to form a Schiff base.

  • Diethyl acetylene dicarboxylate undergoes Michael addition to the Schiff base.

  • Cyclization via lactonization yields the furan-pyrrolidine-dione hybrid.

Industrial-Scale Production

Continuous Flow Reactor Systems

Scaling the maleic anhydride route requires replacing batch reactors with continuous flow systems. Key advantages include:

FeatureBenefit
Residence TimeReduced to 2–3 hours
Temperature ControlEnhanced thermal management
YieldConsistent 80–85% output

Purification shifts from column chromatography to fractional crystallization, reducing costs.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.45–7.50 (m, 1H, furan H-3)

  • δ 6.60–6.65 (m, 1H, furan H-4)

  • δ 3.20–3.40 (m, 4H, pyrrolidine H-2 and H-5)

X-ray Diffraction :
Crystallographic data confirm a planar pyrrolidine-2,5-dione ring with a dihedral angle of 15.2° relative to the furan moiety.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Maleic Anhydride75–8590–95Moderate
Amidrazone Coupling85–9595–99High
PES-NHSO3H Catalysis85–9797–99High

The amidrazone and catalytic methods outperform classical routes in yield and purity, though require specialized reagents .

Q & A

Q. What are the common synthetic routes for preparing 3-(Furan-2-yl)pyrrolidine-2,5-dione derivatives?

Methodological Answer: A widely used approach involves alkylation or arylation of pyrrolidine-2,5-dione precursors . For example:

  • Tosylation-mediated elimination : 3,4-Dihydroxypyrrolidine-2,5-dione can be converted to maleimide derivatives via tosylation with p-toluenesulfonyl chloride (TsCl) in acetonitrile, followed by elimination under basic conditions (e.g., K₂CO₃) .
  • Substitution reactions : Reacting 3-bromopyrrolidine-2,5-dione with furan-2-yl Grignard reagents or organozinc intermediates under anhydrous conditions (e.g., THF, −78°C to room temperature) .
  • Mitsunobu coupling : For introducing furan moieties, use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in DMF .

Key considerations : Optimize reaction time, temperature, and stoichiometry to minimize side products like over-alkylation. Purification typically involves silica gel chromatography with gradients of ethyl acetate/hexane .

Q. How can the structure of synthesized this compound derivatives be confirmed?

Methodological Answer:

  • ¹H/¹³C NMR : Look for characteristic signals:
    • Pyrrolidine-2,5-dione core : Two carbonyl carbons at ~170–175 ppm in ¹³C NMR.
    • Furan protons : Aromatic protons at ~6.3–7.4 ppm (H-3 and H-4 of furan) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in solvents like DCM/hexane and analyze unit cell parameters (e.g., space group P2₁/c for derivatives with planar furan rings) .

Advanced Research Questions

Q. How can computational methods like DFT optimize reaction mechanisms for synthesizing this compound derivatives?

Methodological Answer:

  • Mechanistic modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to study transition states and intermediates. For example, tosylation of dihydroxypyrrolidine-2,5-dione involves a two-step mechanism:
    • Tosylate formation : Activation energy ~15 kcal/mol for TsCl binding.
    • Elimination : Concerted proton transfer and C-O bond cleavage (ΔG‡ ~25 kcal/mol) .
  • Solvent effects : Simulate polar solvents (e.g., acetonitrile) using the SMD continuum model to assess stabilization of ionic intermediates .

Application : Predict regioselectivity in furan substitution reactions by comparing Fukui indices for electrophilic sites .

Q. How to design this compound derivatives for multi-target pharmacological activity (e.g., antidepressants)?

Methodological Answer:

  • Structural modifications :
    • N1 substitution : Introduce arylpiperazine groups (e.g., 4-fluorophenylpiperazine) to enhance 5-HT₁A receptor affinity.
    • C3 functionalization : Replace indol-3-yl with furan-2-yl to improve blood-brain barrier permeability .
  • In vitro screening :
    • Radioligand binding assays : Test affinity for SERT (serotonin transporter) and 5-HT₁A using [³H]citalopram and [³H]8-OH-DPAT .
    • Functional selectivity : Use GTPγS binding assays to assess partial vs. full agonism .

Case study : Derivatives with dual SERT/5-HT₁A activity showed IC₅₀ values of 10–50 nM in forced swim tests (rodent models) .

Q. How to resolve contradictions in pharmacological data for this compound derivatives across studies?

Methodological Answer:

  • Data normalization : Account for differences in assay conditions (e.g., cell lines, incubation time). For example:
    • SERT inhibition : Use HEK-293 cells stably transfected with human SERT (hSERT) and standardize to paroxetine as a control .
    • Metabolic stability : Compare hepatic microsomal half-lives (e.g., human vs. rat) to explain species-specific discrepancies .
  • Dose-response reevaluation : Perform Hill slope analysis to identify non-linear effects (e.g., off-target binding at high concentrations) .

Q. What strategies improve the metabolic stability of this compound derivatives?

Methodological Answer:

  • Bioisosteric replacement : Substitute metabolically labile furan oxygen with thiophene (e.g., 3-(thiophen-2-yl) analogs) .
  • Steric shielding : Introduce methyl groups at C4 of pyrrolidine-2,5-dione to block CYP3A4-mediated oxidation .
  • Prodrug design : Convert the diketone to a ketal (e.g., ethylene glycol-protected derivatives) for enhanced oral bioavailability .

Validation : Monitor stability in human liver microsomes (HLM) with NADPH cofactors and quantify parent compound via LC-MS/MS .

Q. How can SAR studies guide the optimization of this compound derivatives for anticonvulsant activity?

Methodological Answer:

  • Key structural features :
    • Hydrophobic substituents : 3-Methyl-thiophen-2-yl groups increase LogP, enhancing CNS penetration .
    • Electron-withdrawing groups : Fluorine at C2 of furan improves GABAergic modulation .
  • In vivo testing : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice. Effective derivatives typically show ED₅₀ <30 mg/kg .

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